Welcome to the BenchChem Online Store!
molecular formula C9H12BrNO4 B8782289 5-Bromo-2,3-bis(methoxymethoxy)pyridine

5-Bromo-2,3-bis(methoxymethoxy)pyridine

Cat. No. B8782289
M. Wt: 278.10 g/mol
InChI Key: SBLYHXHQCJSLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09180122B2

Procedure details

To a suspension of 5-bromopyridine-2,3-diol (9.4 g, 49.5 mmol) in DMF (165 ml) at 0° C. was added sodium hydride (1.18 g, 29.5 mmol) portion-wise and the reaction stirred for one hour at this temperature. Methoxymethyl chloride (3.8 ml, 49.5 mmol) was then added and the reaction stirred for a further 2 hours at 0° C. Sodium hydride (1.18 g, 29.5 mmol) was added and the reaction stirred for an hour at 0° C. before a further portion of methoxymethyl chloride (3.8 ml, 49.5 mmol) was added and the whole was allowed to warm and stirred for 16 hours. Upon cooling to room temperature the mixture was poured into cold saturated aqueous sodium carbonate solution. The organic materials were extracted into ethyl acetate and the layers separated before the aqueous phase, was extracted with ethyl acetate and the combined organics were then washed with brine (×7), dried (MgSO4) and concentrated in vacuo. The crude product was purified by column chromatography (SiO2; 0-100% ethyl acetate/petrol) to yield 5-bromo-2,3-bis(methoxymethoxy)pyridine (7.03 g, 51%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
1.18 g
Type
reactant
Reaction Step Four
Quantity
3.8 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([OH:8])=[N:6][CH:7]=1.[H-].[Na+].[CH3:12][O:13][CH2:14]Cl.[C:16](=[O:19])([O-])[O-].[Na+].[Na+].[CH3:22]N(C=O)C>>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:22][O:19][CH3:16])[C:5]([O:8][CH2:12][O:13][CH3:14])=[N:6][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)O
Name
Quantity
165 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
1.18 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
3.8 mL
Type
reactant
Smiles
COCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for one hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for a further 2 hours at 0° C
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The organic materials were extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers separated before the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organics were then washed with brine (×7)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (SiO2; 0-100% ethyl acetate/petrol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OCOC)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 7.03 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.